mPEG11-CH2COOH
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Overview
Description
Methoxy polyethylene glycol 11-carboxylic acid (mPEG11-CH2COOH) is a heterobifunctional polyethylene glycol compound. It is widely used in bioconjugation and drug delivery applications due to its ability to enhance the stability, solubility, and pharmacokinetic properties of therapeutic molecules .
Preparation Methods
Methoxy polyethylene glycol 11-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of methoxy polyethylene glycol with a carboxylic acid derivative under specific reaction conditions. The carboxylic acid functionality allows for easy conjugation with amine groups on proteins or peptides, forming stable amide bonds . Industrial production methods often involve the use of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to facilitate the reaction .
Chemical Reactions Analysis
Methoxy polyethylene glycol 11-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with primary amine groups to form stable amide bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Conjugation Reactions: The methoxy polyethylene glycol moiety provides biocompatibility and reduces immunogenicity, making it suitable for conjugation with therapeutic molecules.
Scientific Research Applications
Methoxy polyethylene glycol 11-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a pegylation reagent to enhance the stability and solubility of chemical compounds.
Biology: Employed in bioconjugation to improve the pharmacokinetic properties of proteins and peptides.
Industry: Applied in the development of new materials, nanotechnology, and functional coatings.
Mechanism of Action
The mechanism of action of methoxy polyethylene glycol 11-carboxylic acid involves its ability to form stable amide bonds with primary amine groups on proteins or peptides. The methoxy polyethylene glycol moiety provides biocompatibility and reduces immunogenicity, enhancing the stability and solubility of the conjugated molecules . The carboxylic acid functionality allows for easy conjugation, making it a versatile tool in drug delivery and bioconjugation applications .
Comparison with Similar Compounds
Methoxy polyethylene glycol 11-carboxylic acid is unique due to its heterobifunctional nature, which allows for easy conjugation with a wide range of molecules. Similar compounds include:
Methoxy polyethylene glycol 12-carboxylic acid (mPEG12-CH2COOH): Similar in structure but with a longer polyethylene glycol chain.
Methoxy polyethylene glycol 10-carboxylic acid (mPEG10-CH2COOH): Similar in structure but with a shorter polyethylene glycol chain.
Methoxy polyethylene glycol 11-amine (mPEG11-NH2): Contains an amine group instead of a carboxylic acid group, used for different conjugation reactions.
These compounds share similar properties but differ in their chain lengths and functional groups, providing a range of options for various applications.
Properties
Molecular Formula |
C25H50O14 |
---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C25H50O14/c1-28-2-3-29-4-5-30-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-16-17-36-18-19-37-20-21-38-22-23-39-24-25(26)27/h2-24H2,1H3,(H,26,27) |
InChI Key |
NDKYXBXSYSBTLS-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
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